5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

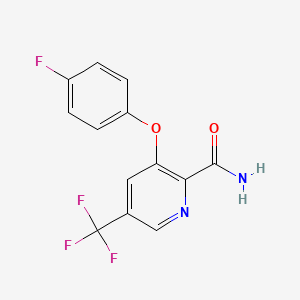

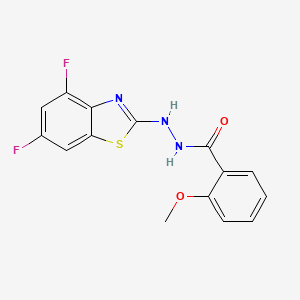

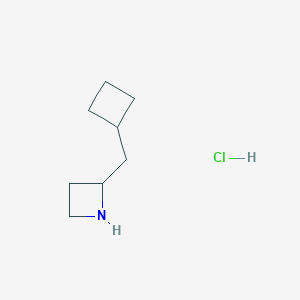

The compound 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and have been explored for their potential as antibacterial agents among other uses.

Synthesis Analysis

While the specific synthesis of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is not detailed in the provided papers, analogues of imidazole compounds have been synthesized and studied. For instance, analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have been explored as antibacterial agents, indicating that the dichlorophenyl group and the imidazole core are crucial for biological activity . The synthesis of such compounds typically involves the formation of the imidazole ring followed by the introduction of substituents at various positions on the ring.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex. For example, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole shows that the phenyl rings and the imidazole ring are planar, with significant torsion in some of the bonds . This suggests that the molecular structure of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole would also exhibit planarity in the aromatic systems, which could influence its biological activity.

Chemical Reactions Analysis

Imidazole compounds can participate in various chemical reactions, often facilitated by the electron-rich nature of the imidazole ring. The presence of substituents like dichlorophenyl and isobutylthio groups can further influence the reactivity of the compound, potentially making it a suitable candidate for nucleophilic substitution reactions or as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as dichlorophenyl can affect the compound's acidity and stability. The crystal structure analysis of related compounds indicates that intermolecular interactions, such as C-H…π interactions, can influence the compound's solid-state arrangement . Additionally, the thermal stability of imidazole derivatives, as seen in racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, suggests that 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole may also exhibit high thermal stability in an open atmosphere .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Imidazole derivatives have been studied for their potential as corrosion inhibitors in various environments. For instance, Ouakki et al. (2019) explored the adsorption and corrosion inhibition properties of two imidazole derivatives for mild steel in a sulfuric acid medium. They found that these derivatives can significantly increase resistance to corrosion, with efficiency improving alongside the concentration of inhibitors (Ouakki et al., 2019).

Antimicrobial Activity

Research on imidazole derivatives has also highlighted their potential antimicrobial properties. For example, Streciwilk et al. (2014) synthesized N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole and assessed their antibacterial activity against Escherichia coli and Staphylococcus aureus. Their findings suggest that these compounds exhibit weak to medium bacterial growth inhibition (Streciwilk et al., 2014).

Antifungal Activity

Imidazole derivatives have shown efficacy in antifungal applications. Ellis et al. (1964) synthesized a series of imidazole derivatives and evaluated their in vitro antifungal action. They reported good activity against strains of Trichophyton, with varying degrees of activity against other fungal pathogens (Ellis et al., 1964).

Corrosion Inhibition and Surface Protection

Further studies on imidazole derivatives focus on their effectiveness in protecting materials from corrosion. Gašparac et al. (2000) investigated imidazole and its derivatives as corrosion inhibitors for copper, finding significant inhibitory efficiency in hydrochloric acid solutions (Gašparac et al., 2000).

Quantum Chemical Studies

Research into the quantum chemical properties of imidazole derivatives, such as the work by Singh et al. (2017), supports their application as corrosion inhibitors through detailed theoretical analysis. These studies provide insights into the molecular interactions and efficiencies of imidazole compounds in protecting metals in corrosive environments (Singh et al., 2017).

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2S/c1-13(2)12-25-20-23-11-19(15-6-9-17(21)18(22)10-15)24(20)16-7-4-14(3)5-8-16/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVCFMFONUQZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(C)C)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552553.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)

![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)